1,1,4,4-Tetramethoxycyclohexane

Description

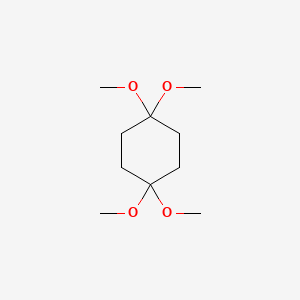

Structure

3D Structure

Properties

IUPAC Name |

1,1,4,4-tetramethoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4/c1-11-9(12-2)5-7-10(13-3,14-4)8-6-9/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEPUTKMMMUZAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC(CC1)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472162 | |

| Record name | Cyclohexane, 1,1,4,4-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10553-38-5 | |

| Record name | Cyclohexane, 1,1,4,4-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of 1,1,4,4 Tetramethoxycyclohexane

Acid-Catalyzed Hydrolysis and Acetal (B89532) Cleavage Mechanisms

The acid-catalyzed hydrolysis of 1,1,4,4-tetramethoxycyclohexane to 1,4-cyclohexanedione (B43130) proceeds through a well-established mechanism for acetal cleavage. researchgate.netacs.orgwikipedia.orgacs.org This reaction is reversible and requires an acidic catalyst to protonate one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). acs.orgacs.org

The mechanism can be outlined in the following steps:

Protonation: An oxygen atom of one of the methoxy groups is protonated by an acid catalyst, typically a hydronium ion (H₃O⁺). acs.org

Formation of an Oxocarbenium Ion: The protonated methoxy group leaves as a molecule of methanol (B129727), leading to the formation of a resonance-stabilized oxocarbenium ion. This step is generally considered the rate-determining step in the hydrolysis of acyclic acetals. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A proton is transferred from the newly attached water molecule to a solvent water molecule, resulting in the formation of a hemiacetal.

Repeat of the Process: The remaining methoxy group undergoes the same sequence of protonation, elimination of methanol to form a new oxocarbenium ion, nucleophilic attack by water, and deprotonation to yield the final product, 1,4-cyclohexanedione.

For cyclic ketals, the rate-determining step can change depending on the pH. At higher pH (typically above 5-6), the formation of the oxocarbenium ion is rate-determining. However, at lower pH, the breakdown of the cyclic hemiacetal intermediate can become the slower step. cdnsciencepub.com The hydrolysis of ketals derived from cyclic ketones, such as cyclohexanone, has been found to be significantly slower than that of acyclic ketones like acetone, a difference attributed to torsional strain differences between the ground state and the transition state. researchgate.net

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of this compound is dictated by the presence of the acetal functional groups and the cyclohexane (B81311) ring.

Nucleophilic Reactivity: The oxygen atoms of the four methoxy groups possess lone pairs of electrons, rendering them nucleophilic. They can be protonated by acids, initiating the hydrolysis process as described above. They can also potentially act as ligands for metal ions.

Electrophilic Reactivity: The carbon atoms of the two acetal groups (C-1 and C-4) are the primary electrophilic centers. This electrophilicity is significantly enhanced upon protonation of an adjacent oxygen atom, which makes the carbon atom susceptible to attack by nucleophiles. The carbonyl carbon in aldehydes and ketones is electrophilic due to the polarization of the C=O bond, and this electrophilicity is further increased by protonation. mdpi.com While this compound does not have a carbonyl group, the principle of enhanced electrophilicity upon protonation of the oxygen is analogous.

Transformations Involving Reactive Intermediates

The key reactive intermediates in the transformations of this compound are oxocarbenium ions . researchgate.netwikipedia.org These intermediates are formed during the acid-catalyzed hydrolysis upon the departure of a methanol molecule. The positive charge on the oxocarbenium ion is delocalized between the carbon and oxygen atoms through resonance, which contributes to its relative stability compared to a simple carbocation.

The stability of the oxocarbenium ion is a crucial factor influencing the rate of acetal hydrolysis. researchgate.net Studies on glycosides, which also contain acetal linkages, have shown that the stability of the oxocarbenium ion is affected by the nature of neighboring groups. nih.govresearchgate.net While this compound lacks complex neighboring groups, the principle that the stability of this intermediate governs reactivity holds true. The conformation of the cyclohexane ring can also influence the stability and reactivity of the oxocarbenium ion intermediate. researchgate.netnih.gov

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity: this compound is a symmetrical molecule. As such, in many reactions, the two acetal groups at positions 1 and 4 are chemically equivalent, simplifying the regiochemical outcomes. For instance, partial hydrolysis would lead to a mixture of the starting material, the mono-ketal, and the final diketone. Derivatization reactions targeting the acetal carbons would be expected to occur at either position 1 or 4 without preference, unless a prior reaction introduced a directing group. The concept of regioselectivity becomes more critical when considering reactions of unsymmetrical derivatives of 1,4-cyclohexanedione. youtube.comyoutube.comyoutube.com

Stereoselectivity: The stereochemistry of the cyclohexane ring plays a significant role in the stereoselectivity of its reactions. The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize steric strain. nih.govkhanacademy.org Any reaction at the acetal carbons will proceed through a transition state that is influenced by the steric and electronic effects of the axial and equatorial methoxy groups.

Kinetic and Thermodynamic Aspects of its Reactivity

Kinetic Aspects: The kinetics of the acid-catalyzed hydrolysis of acetals and ketals have been extensively studied. As mentioned earlier, the rate-determining step can vary with pH. cdnsciencepub.com For cyclic ketals, the hydrolysis rate is generally slower than for their acyclic counterparts. researchgate.net The rate of hydrolysis is also influenced by the stability of the oxocarbenium ion intermediate; factors that stabilize this intermediate will increase the reaction rate. researchgate.net Kinetic studies of cyclic ketal hydrolysis have often focused on five-membered rings (1,3-dioxolanes), but the general principles are applicable to six-membered ring systems. acs.org

Thermodynamic Aspects: The thermodynamic stability of this compound is primarily determined by the stability of the cyclohexane chair conformation, which minimizes angle and torsional strain. nih.govkhanacademy.org The four methoxy groups will occupy positions that minimize steric interactions. The hydrolysis of the acetal to the dione (B5365651) and methanol is a reversible process. The position of the equilibrium is dependent on the reaction conditions. In the presence of a large excess of water, the equilibrium will favor the formation of the dione. Conversely, the formation of the acetal from the dione and methanol is favored by the removal of water. Thermodynamic data for cyclohexane and its simple derivatives are available, which can provide a basis for estimating the thermodynamic properties of this compound. mdpi.comepa.govresearchgate.net

Advanced Applications in Organic Synthesis and Chemical Transformations

Role as a Key Intermediate in Multi-Step Syntheses

1,1,4,4-Tetramethoxycyclohexane serves as a valuable precursor in various multi-step synthetic pathways, primarily due to its function as a protected form of 1,4-cyclohexanedione (B43130). This protection allows for selective reactions at other sites of a molecule, with the diketone functionality being readily unmasked when needed.

Preparation of 1,4-Cyclohexanedione

The acid-catalyzed hydrolysis of this compound provides a direct and efficient route to 1,4-cyclohexanedione. google.com This transformation is typically achieved by treating the tetramethoxy compound with an acid in the presence of water. For instance, stirring this compound in methanol (B129727) with aqueous sulfuric acid at a moderate temperature (e.g., 40°C) leads to the formation of 1,4-cyclohexanedione in good yield. google.com The resulting 1,4-cyclohexanedione is a versatile intermediate used in the synthesis of various molecules, including those with applications in materials science, such as tetracyanoquinodimethane. google.comwikipedia.org

The synthesis of 1,4-cyclohexanedione itself can be achieved through a two-step process starting from diethyl succinate (B1194679). wikipedia.orgchemicalbook.com Base-catalyzed condensation of diethyl succinate yields diethylsuccinoylsuccinate, which is then hydrolyzed and decarboxylated to produce 1,4-cyclohexanedione. wikipedia.org

Reaction Data for the Preparation of 1,4-Cyclohexanedione:

| Reactant | Reagents | Product | Yield | Melting Point of Product |

| This compound | 1 N H₂SO₄, Methanol | 1,4-Cyclohexanedione | 74% | 78°C google.com |

Precursor for Aromatic Compounds (e.g., hydroquinone (B1673460) dimethyl ether)

This compound can be converted to aromatic compounds, notably hydroquinone dimethyl ether (also known as 1,4-dimethoxybenzene). google.comnih.govnih.gov This transformation involves a catalytic dehydrogenation process. google.com By heating this compound with a palladium on carbon (Pd/C) catalyst at high temperatures (e.g., 230°C), hydroquinone dimethyl ether can be obtained in high yield. google.com This process offers a synthetic route to this valuable intermediate, which finds applications in the preparation of dyes and other organic compounds. google.comgoogle.com

Reaction Data for the Synthesis of Hydroquinone Dimethyl Ether:

| Reactant | Catalyst | Temperature | Product | Yield |

| This compound | 1 g Pd/C (5%) | 230°C | Hydroquinone dimethyl ether | 86% google.com |

Cycloaddition Reactions and Pericyclic Transformations

While specific examples of this compound itself participating directly in cycloaddition or pericyclic reactions are not extensively documented in the provided search results, its derivatives and related structures are central to these transformations. The core cyclohexane (B81311) ring, after deprotection to 1,4-cyclohexanedione, can be a building block for various cyclic and heterocyclic systems. nih.gov

Pericyclic reactions, such as the Diels-Alder reaction, are fundamental in constructing six-membered rings and are governed by the principles of orbital symmetry. libretexts.orgyoutube.com These reactions are classified based on the number of π-electrons involved, such as [4+2] and [2+2] cycloadditions. libretexts.org The stereochemistry of these reactions is highly controlled, leading to specific product isomers. libretexts.org While this compound would not be the direct diene or dienophile, the functionalities it can be converted to are key components in such reactions.

Utilization in Protecting Group Strategies for Diols (e.g., via cyclic acetals)

The methoxy (B1213986) groups of this compound are part of a ketal functionality, which is a common protecting group for carbonyls. Conversely, the formation of a cyclic acetal (B89532) or ketal is a standard method for protecting diols. This involves reacting the diol with a ketone or an acetal under acidic conditions. While this compound itself is a protected ketone, the underlying principle of acetal formation is central to protecting group strategies for diols. youtube.com Cyclic acetals are particularly effective protecting groups because they are stable under many reaction conditions but can be readily removed when desired. youtube.com For instance, a new orthoester-type protecting group, 4,5-bis(ethoxycarbonyl)- chemicalbook.comorgsyn.orgdioxolan-2-yl, has been developed for the 2'-hydroxyl function in RNA synthesis, highlighting the ongoing innovation in this area. nih.gov

Synthesis of Heterocyclic Compounds and Other Complex Scaffolds

This compound, through its conversion to 1,4-cyclohexanedione, is a valuable starting material for the synthesis of a wide array of heterocyclic compounds and complex molecular scaffolds. nih.gov For example, 1,4-cyclohexanedione can be used to prepare tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives. nih.gov The reaction of 1,4-cyclohexanedione with malononitrile (B47326) and various aldehydes in the presence of a base yields tetrahydro-4H-chromene derivatives. nih.gov

Furthermore, complex tetracyclic fused scaffolds can be generated in a single step through [3+2] cycloaddition reactions of azomethine ylides, showcasing a strategy for building molecular complexity. nih.gov The development of methods for synthesizing diverse and complex scaffolds is a significant area of research in medicinal chemistry and drug discovery. nih.gov

Examples of Heterocyclic Synthesis from 1,4-Cyclohexanedione:

| Reactants | Product Type |

| 1,4-Cyclohexanedione, Malononitrile, Benzaldehydes | Tetrahydro-4H-chromene derivatives nih.gov |

| 1,4-Cyclohexanedione, Elemental Sulfur, Phenylisothiocyanate | Tetrahydrobenzo[d]thiazole derivative nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules.

¹H and ¹³C NMR for Chemical Shift and Coupling Constant Analysis

Hypothetical ¹H NMR Data for 1,1,4,4-Tetramethoxycyclohexane

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | Singlet | 12H |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| -OCH₃ | |

| C1, C4 (quaternary) |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful for establishing the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to trace the proton-proton connectivity within the cyclohexane (B81311) ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons over two to three bonds, which is crucial for identifying the connectivity between the methoxy (B1213986) groups and the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be particularly important for confirming the stereochemical arrangement of the methoxy groups relative to the cyclohexane ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Correlation with Molecular Vibrations and Functional Groups

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands. The most prominent would be the C-O stretching vibrations of the methoxy groups, typically appearing in the region of 1000-1300 cm⁻¹. The C-H stretching and bending vibrations of the methoxy and cyclohexane groups would also be present. The symmetry of the molecule would influence which vibrational modes are IR or Raman active, and a combined analysis of both spectra would provide a more complete vibrational picture.

Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretching | 2850-3000 |

| C-O (ether) | Stretching | 1000-1300 |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the structural components. The high-resolution mass spectrum would provide the exact mass of this compound, allowing for the unambiguous determination of its elemental composition. The fragmentation pattern would likely involve the loss of methoxy groups or cleavage of the cyclohexane ring, providing further structural clues.

X-ray Crystallography for Solid-State Structure Determination

If this compound can be obtained as a single crystal, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat). It would also reveal the exact spatial orientation of the four methoxy groups.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab initio) for Electronic Structure and Energetics

To understand the electronic properties and thermodynamic stability of 1,1,4,4-tetramethoxycyclohexane, quantum chemical calculations are indispensable. Methods like Density Functional Theory (DFT) and ab initio calculations would be the primary tools.

DFT methods, with various functionals (e.g., B3LYP, M06-2X), combined with appropriate basis sets (e.g., 6-31G*, cc-pVTZ), would be used to optimize the molecular geometry of the different possible conformers (chair and boat). These calculations would yield key energetic and electronic data.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of theory for more accurate energy predictions, albeit at a greater computational cost. These would be used to refine the energy differences between conformers and to calculate properties like electron density distribution, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps. These properties are fundamental to understanding the molecule's reactivity.

Table 7.1.1: Hypothetical Calculated Energetic Properties of this compound Conformers (Note: This table is illustrative and not based on published data.)

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |

|---|---|---|---|---|---|

| Chair (diequatorial OMe) | B3LYP/6-311+G(d,p) | 0.00 | -6.5 | 1.2 | 0.5 |

| Chair (diaxial OMe) | B3LYP/6-311+G(d,p) | [Data N/A] | [Data N/A] | [Data N/A] | [Data N/A] |

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

The conformational flexibility of the cyclohexane (B81311) ring is a key determinant of its properties. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of this compound.

MM methods, using force fields like MMFF94 or OPLS, would allow for rapid energy calculations of a vast number of conformations. This is essential for identifying the low-energy conformers, such as the chair and various boat and twist-boat forms. A potential energy surface scan, systematically varying the key dihedral angles of the ring, would reveal the energy barriers between these conformers.

MD simulations would provide a dynamic picture of the molecule's behavior over time. By simulating the molecule in a solvent box (e.g., water or chloroform) at a given temperature, one could observe the transitions between different conformational states. Analysis of the MD trajectory would yield information on the population of each conformer and the kinetics of their interconversion.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic data, which can then be compared with experimental results for structure verification.

For this compound, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method would be employed to predict the ¹H and ¹³C NMR chemical shifts. These calculations would be performed on the optimized geometries of the most stable conformers. The predicted shifts would then be Boltzmann-averaged based on the calculated relative energies of the conformers to provide a final predicted spectrum.

Similarly, the vibrational frequencies (IR and Raman spectra) could be calculated. The computed frequencies are often scaled by an empirical factor to better match experimental data. This analysis would help in assigning the vibrational modes observed in experimental spectra.

Table 7.3.1: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative and not based on published data.)

| Carbon Atom | Predicted Chemical Shift (GIAO-DFT) | Experimental Chemical Shift |

|---|---|---|

| C1/C4 | [Data N/A] | [Data N/A] |

| C2/C3/C5/C6 | [Data N/A] | [Data N/A] |

Computational Design of Novel Reactions and Derivatives

While no specific studies on the computational design of reactions for this compound exist, this approach holds significant promise. Computational methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies, thereby predicting the feasibility and outcome of new reactions.

For instance, the reactivity of the methoxy (B1213986) groups could be investigated by modeling their hydrolysis or substitution reactions. The electron-rich nature of the oxygen atoms suggests potential sites for electrophilic attack. DFT calculations could model the reaction coordinates for such transformations.

Furthermore, computational tools could be used to design novel derivatives of this compound with desired properties. By systematically modifying the substituents and calculating the resulting electronic and structural properties, it would be possible to screen for derivatives with enhanced stability, specific reactivity, or other desirable characteristics without the need for extensive synthetic work.

Future Research Directions and Emerging Applications

Development of Enantioselective Synthetic Routes

The synthesis of single enantiomers of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. The development of enantioselective synthetic routes involving 1,1,4,4-tetramethoxycyclohexane and its derivatives represents a significant area for future exploration.

Currently, methods for the asymmetric synthesis of functionalized cyclohexanes are well-established, often employing organocatalysis to achieve high levels of stereocontrol. beilstein-journals.orgnih.govlookchem.comacs.org These strategies frequently involve the desymmetrization of prochiral cyclohexanones or cascade reactions to construct the cyclohexane (B81311) ring with multiple stereocenters. nih.govlookchem.com The principles demonstrated in these syntheses can be logically extended to develop enantioselective routes to chiral derivatives of this compound. For instance, the enantioselective acetalization of a prochiral cyclohexanedione could provide a direct pathway to chiral mono-acetals, which can then be converted to the tetramethoxy derivative. rsc.org

Furthermore, the acetal (B89532) groups of this compound can be envisioned as chiral auxiliaries or protecting groups in asymmetric synthesis. sciencedaily.comorganic-chemistry.org Chiral acetals are known to play a crucial role in stereoselective reactions, influencing the stereochemical outcome of transformations at remote positions in a molecule. youtube.comresearchgate.net Future research could focus on preparing chiral variants of this compound, where the methoxy (B1213986) groups are replaced by chiral alcohols. These chiral acetals could then be employed as temporary stereodirecting groups in a variety of asymmetric transformations, such as aldol (B89426) additions, Michael reactions, or alkylations. The development of robust and recyclable chiral catalysts for these transformations would be a key aspect of this research. rsc.org

Table 1: Potential Enantioselective Strategies

| Strategy | Description | Potential Catalyst/Reagent |

|---|---|---|

| Enantioselective Acetalization | Direct asymmetric acetalization of 1,4-cyclohexanedione (B43130). | Chiral Brønsted acids, chiral amines. |

| Kinetic Resolution | Resolution of a racemic mixture of a functionalized this compound derivative. | Lipases, chiral catalysts. |

| Asymmetric Desymmetrization | Desymmetrization of a prochiral precursor to introduce stereocenters. | Organocatalysts (e.g., proline derivatives), transition metal catalysts. |

Integration into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry has emerged as a powerful technology for the synthesis of chemicals, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. beilstein-journals.orgmdpi.combohrium.comscielo.brasynt.comrsc.orgthalesnano.comvapourtec.comnumberanalytics.com The integration of the synthesis of this compound and its derivatives into continuous flow processes is a promising avenue for future research.

The synthesis of acetals and ketals, which are the fundamental functional groups in this compound, has been successfully demonstrated in flow reactors. google.compatsnap.com These processes often utilize solid-supported acid catalysts, which can be packed into a column, allowing for the continuous conversion of starting materials to products with easy separation of the catalyst. This approach could be readily adapted for the synthesis of this compound from 1,4-cyclohexanedione and methanol (B129727). A patent already describes a process for the preparation of the monoethylene glycol ketal of 1,4-cyclohexanedione, highlighting the industrial interest in such compounds. google.com

Furthermore, multi-step syntheses of complex molecules, including active pharmaceutical ingredients (APIs), are increasingly being performed in continuous flow systems. beilstein-journals.orgmdpi.combohrium.comscielo.brasynt.com This approach, often referred to as "telescoped synthesis," avoids the isolation and purification of intermediates, leading to significant improvements in efficiency and waste reduction. Future research could focus on developing a fully continuous process for the synthesis of functionalized derivatives of this compound, starting from simple precursors. For example, a flow process could be designed to first synthesize 1,4-cyclohexanedione via a catalytic dehydrogenation of a suitable precursor, followed by an in-line ketalization to form this compound. The continuous dehydrogenation of 1,4-cyclohexanedione to hydroquinone (B1673460) has already been demonstrated in a multichannel reactor, showcasing the feasibility of such an approach. rsc.org

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Advantage in Flow Chemistry |

|---|---|

| Safety | Smaller reaction volumes minimize the risk of hazardous events. asynt.comthalesnano.com |

| Heat Transfer | Superior heat exchange allows for better temperature control and the use of highly exothermic or endothermic reactions. rsc.orgthalesnano.com |

| Mass Transfer | Enhanced mixing leads to faster reaction rates and higher yields. scielo.br |

| Scalability | Production can be easily scaled up by running the process for a longer duration or by using multiple reactors in parallel ("numbering-up"). scielo.brrsc.org |

| Automation | Continuous processes can be automated for consistent and reproducible production. asynt.com |

Exploration in Materials Science and Polymer Chemistry

The rigid and symmetrical cyclohexane core of this compound makes it an intriguing building block for the synthesis of novel polymers and materials. The exploration of its potential in materials science and polymer chemistry is a largely untapped area of research.

A strong precedent for the use of cyclohexane derivatives in polymer synthesis comes from 1,4-cyclohexanedimethanol (B133615) (CHDM). CHDM is a widely used comonomer in the production of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), where its incorporation enhances the properties of the resulting polymer, including its strength, clarity, and solvent resistance. scielo.bruva.nlresearchgate.netresearchgate.netresearchgate.netmdpi.com Polyesters are typically synthesized through the polycondensation of a diol and a dicarboxylic acid. uva.nlresearchgate.netresearchgate.netmdpi.comnih.govgoogle.comgoogle.combohrium.com

Future research could investigate the use of a diol derivative of this compound as a monomer in polyester (B1180765) synthesis. By hydrolyzing the acetal groups of this compound under controlled conditions, one could potentially generate 1,1,4,4-dihydroxycyclohexane or its tautomer, 1,4-cyclohexanedione. This diol or its equivalent could then be copolymerized with various dicarboxylic acids to create novel polyesters. The rigid cyclohexane ring is expected to impart high thermal stability and mechanical strength to the resulting polymers. The synthesis of polyesters from diacid monomers is a well-established field, providing a solid foundation for this research. researchgate.netnih.govrsc.org

Furthermore, the acetal groups themselves could be incorporated into the polymer backbone. For instance, the radical ring-opening polymerization of cyclic ketene (B1206846) acetals is a known method for producing biodegradable polyesters. rsc.org It is conceivable that a derivative of this compound could be designed to undergo a similar polymerization, leading to novel polymer architectures with unique properties.

Table 3: Potential Polymer Applications

| Polymer Type | Monomer Derived from this compound | Potential Properties |

|---|---|---|

| Polyesters | 1,1,4,4-Dihydroxycyclohexane (from hydrolysis) | High thermal stability, mechanical strength, chemical resistance. |

| Polyacetals | A di-functionalized derivative capable of forming acetal linkages in the polymer chain. | Tunable degradability, specific solvent resistance. |

Bio-Inspired Chemical Transformations and Catalysis

Nature often provides inspiration for the development of new and efficient chemical transformations. Bio-inspired catalysis, which mimics the action of enzymes, is a rapidly growing field with the potential to provide highly selective and environmentally benign synthetic methods. The application of bio-inspired approaches to the functionalization of this compound is a fascinating area for future research.

The cyclohexane ring is a saturated carbocycle, and the selective functionalization of its C-H bonds is a significant challenge in organic synthesis. sciencedaily.comnih.govnih.gov Bio-inspired catalysts, particularly those based on metalloporphyrins, have shown great promise in the catalytic oxidation of alkanes, including cyclohexane. rsc.orgcapes.gov.bracs.orggoogle.comumich.edu These catalysts mimic the action of cytochrome P450 enzymes, which are responsible for a wide range of oxidative transformations in biological systems. acs.org

Future research could focus on the use of synthetic metalloporphyrin catalysts for the selective oxidation of the C-H bonds of the cyclohexane ring in this compound. capes.gov.brrsc.org This could lead to the introduction of hydroxyl or carbonyl groups at specific positions on the ring, providing valuable intermediates for further synthetic transformations. The development of catalysts that can achieve high regioselectivity and stereoselectivity in these oxidations would be a key objective.

Furthermore, the acetal groups of this compound could be targets for bio-inspired hydrolysis or transacetalization reactions. Enzymes such as glycosidases are highly efficient at cleaving glycosidic bonds, which are a type of acetal linkage. It is conceivable that engineered enzymes or biomimetic catalysts could be developed for the selective cleavage or modification of the acetal groups in this compound, potentially under mild and environmentally friendly conditions.

Table 4: Potential Bio-Inspired Transformations

| Transformation | Bio-Inspired Approach | Potential Catalyst |

|---|---|---|

| C-H Oxidation | Mimicking cytochrome P450 enzymes. | Metalloporphyrin complexes (e.g., iron or manganese porphyrins). capes.gov.bracs.orgumich.edu |

| Acetal Hydrolysis | Mimicking glycosidase enzymes. | Engineered enzymes, acid catalysts in aqueous media. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.